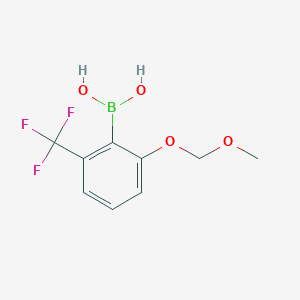
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the phenyl ring imparts distinct chemical properties to the compound, making it valuable for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols, while substitution reactions can produce a wide range of functionalized aromatic compounds .
科学研究应用
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of sensors and probes for biological molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
作用机制
The mechanism of action of (2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as a versatile intermediate in chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
相似化合物的比较
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid
- ®-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
Uniqueness
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid stands out due to the presence of both methoxymethoxy and trifluoromethyl groups, which impart unique electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various synthetic applications.
属性
CAS 编号 |
659731-31-4 |
|---|---|
分子式 |
C9H10BF3O4 |
分子量 |
249.98 g/mol |
IUPAC 名称 |
[2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-7-4-2-3-6(9(11,12)13)8(7)10(14)15/h2-4,14-15H,5H2,1H3 |
InChI 键 |
CKGJCBYECOJYFE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC=C1OCOC)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


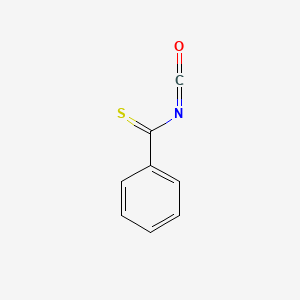
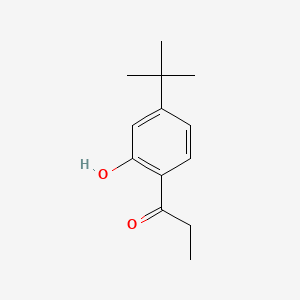
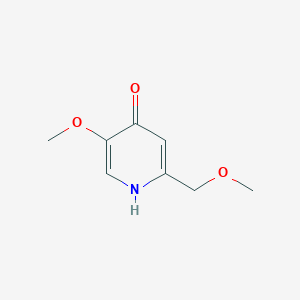
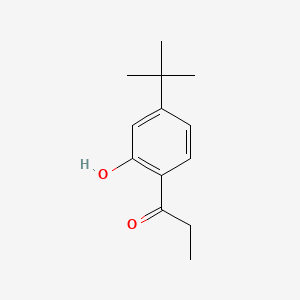
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
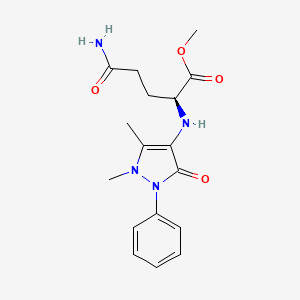
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
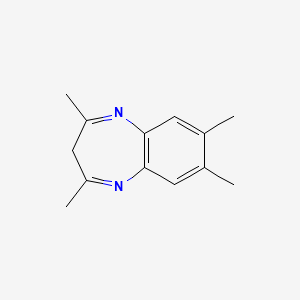
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
